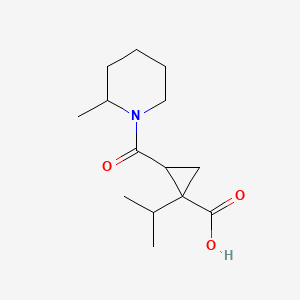
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid, also known as 2-MPCA, is a cyclic carboxylic acid that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a range of experiments, including those related to biochemistry, physiology, and pharmacology. In We will also discuss potential future directions for the compound.
Applications De Recherche Scientifique
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In physiology, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used to study the effects of inflammation on the body. In pharmacology, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used to study the effects of drugs on the body.
Mécanisme D'action
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid works by inhibiting the activity of enzymes, such as COX-2 and 5-LOX. COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are molecules that are also involved in inflammation. By inhibiting the activity of these enzymes, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid can reduce inflammation in the body.
Biochemical and Physiological Effects
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in the body. It has been shown to reduce the production of prostaglandins and leukotrienes, which can reduce inflammation and pain. It has also been shown to reduce the production of nitric oxide, which can reduce oxidative stress and improve cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has a number of advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable. It is also relatively non-toxic, which makes it safe for use in experiments. However, it does have some limitations. It is not soluble in water, which can make it difficult to use in some experiments. It is also not very soluble in organic solvents, which can make it difficult to use in other experiments.
Orientations Futures
There are a number of potential future directions for 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid. It could be used in combination with other compounds to further reduce inflammation and pain. It could also be used to study the effects of drugs on the body, as well as the effects of inflammation on the body. Additionally, it could be used to study the effects of oxidative stress on the body, as well as the effects of nitric oxide on the body. Finally, it could be used to study the effects of other compounds on the body, such as hormones and neurotransmitters.
Méthodes De Synthèse
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the Williamson ether synthesis or the Pd-catalyzed Heck reaction. In the Williamson ether synthesis, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid is produced by combining a halide with a hydroxyalkyl halide in the presence of a base. In the Pd-catalyzed Heck reaction, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid is produced by combining an alkyl halide with an alkene in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
2-(2-methylpiperidine-1-carbonyl)-1-propan-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9(2)14(13(17)18)8-11(14)12(16)15-7-5-4-6-10(15)3/h9-11H,4-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPDBHSVRAESGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC2(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)
![3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604825.png)
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)
![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)

![4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6604853.png)
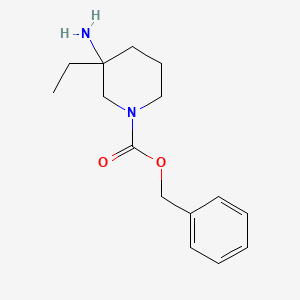
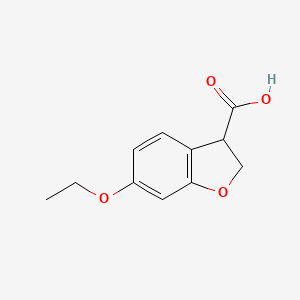
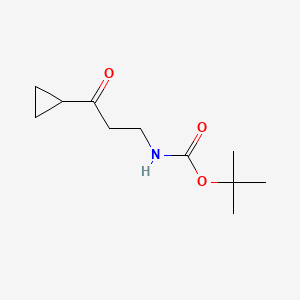
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)
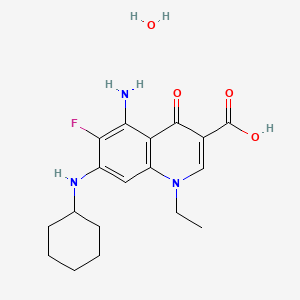
![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)